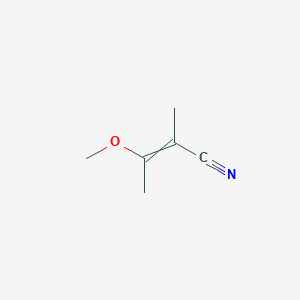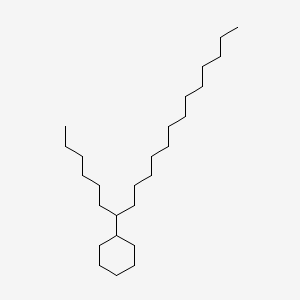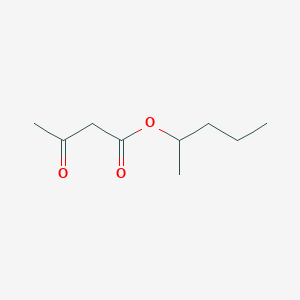
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds This particular compound is composed of five amino acids: L-alanine, L-ornithine, glycine, L-threonine, and L-serine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism (e.g., E. coli), which then produces the peptide through its natural protein synthesis machinery. The peptide is subsequently purified using techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine can undergo various chemical reactions, including:
Oxidation: The threonine and serine residues can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the diaminomethylidene group, converting it to a simpler amine.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine may yield 2-oxo-threonine, while reduction of the diaminomethylidene group may produce an amine derivative.
Aplicaciones Científicas De Investigación
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine involves its interaction with specific molecular targets. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function. The peptide may also interact with cell membranes, affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine: Similar structure but with leucine instead of glycine, threonine, and serine.
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucylglycine: Contains leucine and glycine, differing in the amino acid sequence.
Uniqueness
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of amino acids allows for unique interactions with proteins and cellular components, making it valuable for various research applications.
Propiedades
Número CAS |
926652-53-1 |
|---|---|
Fórmula molecular |
C18H34N8O8 |
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H34N8O8/c1-8(19)14(30)24-10(4-3-5-22-18(20)21)15(31)23-6-12(29)26-13(9(2)28)16(32)25-11(7-27)17(33)34/h8-11,13,27-28H,3-7,19H2,1-2H3,(H,23,31)(H,24,30)(H,25,32)(H,26,29)(H,33,34)(H4,20,21,22)/t8-,9+,10-,11-,13-/m0/s1 |
Clave InChI |
NVVKFWIILMRBDU-FBUUZDRASA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N)O |
SMILES canónico |
CC(C(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide](/img/structure/B14170312.png)
![Ethyl 7-butyl-6-(4-tert-butylbenzoyl)imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14170317.png)



![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14170344.png)

![8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one](/img/structure/B14170347.png)



![3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one](/img/structure/B14170376.png)


